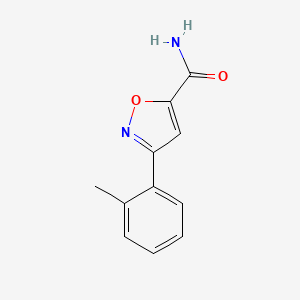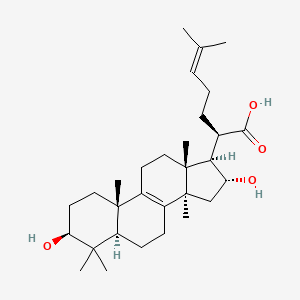
3-(2-Methylphenyl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylphenyl)-1,2-oxazole-5-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom The 2-methylphenyl group is attached to the third position of the oxazole ring, and a carboxamide group is attached to the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzoyl chloride with hydroxylamine to form 2-methylbenzohydroxamic acid. This intermediate is then cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxazole ring. The resulting 3-(2-methylphenyl)-1,2-oxazole is then reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
3-(2-Methylphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
3-(2-Methylphenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Methylphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4(1H)-one: Contains a selenoxo group instead of an oxazole ring.
N-(2-Methylphenyl)-1,2-oxazole-5-carboxamide: Similar structure but with variations in the substituents.
Uniqueness
3-(2-Methylphenyl)-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and carboxamide group allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
3-(2-methylphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(11(12)14)15-13-9/h2-6H,1H3,(H2,12,14) |
InChIキー |
SPVKCQFVBMIQLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NOC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)

![(3R,5R,6S,7S,8S,9R,10S,13R,14R,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B11936839.png)
![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)

